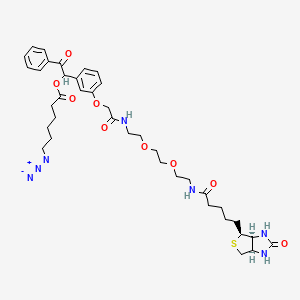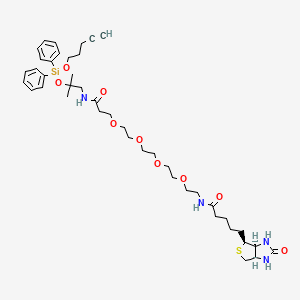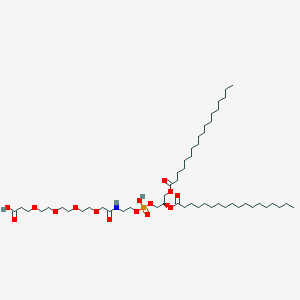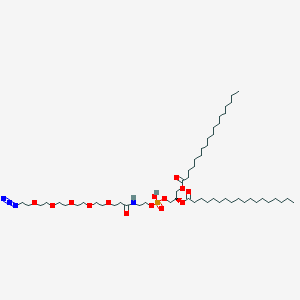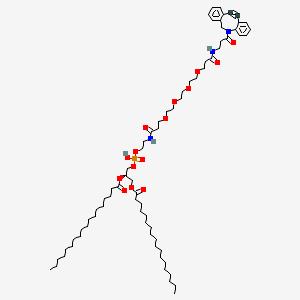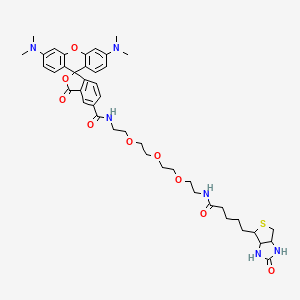
TAMRA-PEG3-biotin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TAMRA-PEG3-biotin is a compound that combines three distinct chemical entities: tetramethylrhodamine (TAMRA), polyethylene glycol (PEG), and biotin. TAMRA is a fluorescent dye known for its bright red fluorescence, PEG is a hydrophilic polymer that enhances solubility, and biotin is a vitamin that binds strongly to avidin and streptavidin proteins. This compound is widely used in biochemical research for labeling, detection, and purification purposes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of TAMRA-PEG3-biotin typically involves the conjugation of TAMRA, PEG, and biotin through a series of chemical reactions. The process begins with the activation of biotin, followed by the attachment of PEG and finally the conjugation of TAMRA. The reactions are usually carried out under mild conditions to preserve the integrity of the functional groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-purity reagents to ensure consistency and quality. The final product is purified using chromatographic techniques and characterized by spectroscopic methods to confirm its structure and purity .
化学反应分析
Types of Reactions
TAMRA-PEG3-biotin undergoes various chemical reactions, including:
Click Chemistry: The azide group in this compound reacts with alkynes in the presence of a copper catalyst to form stable triazole linkages.
Bioconjugation: The biotin moiety binds strongly to avidin or streptavidin, enabling the conjugation of this compound to proteins and other biomolecules.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions to facilitate the formation of triazole linkages.
Avidin/Streptavidin: Proteins that bind strongly to biotin, used in bioconjugation reactions.
Major Products Formed
The major products formed from these reactions are bioconjugates, where this compound is attached to proteins, peptides, or other biomolecules. These bioconjugates are used in various applications, including fluorescence imaging and protein purification .
科学研究应用
TAMRA-PEG3-biotin has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions.
Biology: Employed in the labeling and detection of biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and visualize biological targets.
Industry: Applied in the purification of proteins and other biomolecules through affinity chromatography.
作用机制
The mechanism of action of TAMRA-PEG3-biotin involves its ability to bind to specific targets and emit fluorescence. The biotin moiety binds strongly to avidin or streptavidin, allowing for the specific targeting of biomolecules. The TAMRA dye emits bright red fluorescence upon excitation, enabling the visualization and detection of the labeled biomolecules .
相似化合物的比较
Similar Compounds
EZ-link psoralen-PEG3-biotin: Used for crosslinking DNA and RNA.
Biotin-PEG-NHS: Used for biotinylation of proteins and other biomolecules.
TAMRA-Azide-PEG-Biotin: Similar to TAMRA-PEG3-biotin but contains an azide group for click chemistry reactions.
Uniqueness
This compound is unique due to its combination of a fluorescent dye, a hydrophilic PEG spacer, and a biotin moiety. This combination allows for versatile applications in labeling, detection, and purification, making it a valuable tool in various fields of scientific research .
属性
IUPAC Name |
3',6'-bis(dimethylamino)-3-oxo-N-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]spiro[2-benzofuran-1,9'-xanthene]-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H54N6O9S/c1-48(2)28-10-13-32-35(24-28)57-36-25-29(49(3)4)11-14-33(36)43(32)31-12-9-27(23-30(31)41(52)58-43)40(51)45-16-18-55-20-22-56-21-19-54-17-15-44-38(50)8-6-5-7-37-39-34(26-59-37)46-42(53)47-39/h9-14,23-25,34,37,39H,5-8,15-22,26H2,1-4H3,(H,44,50)(H,45,51)(H2,46,47,53) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYKRFATNNMLLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)NCCOCCOCCOCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)C(=O)O3)C7=C(O2)C=C(C=C7)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H54N6O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
831.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
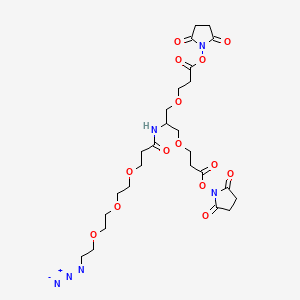
![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoyl-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B8106311.png)
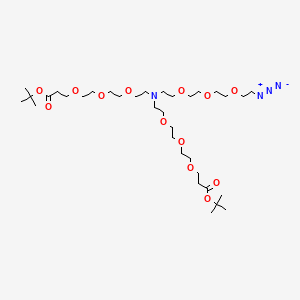
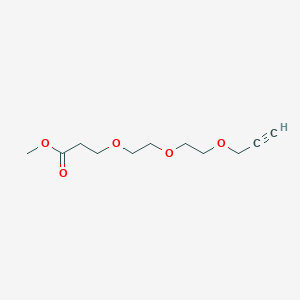
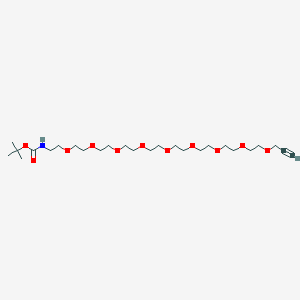
![2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)propanoate](/img/structure/B8106338.png)
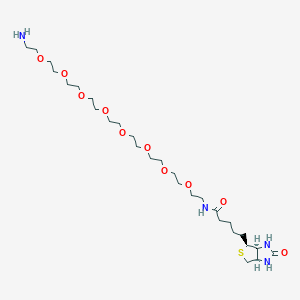
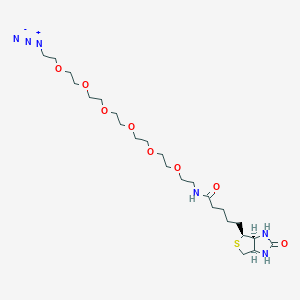
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[[3-[[6-(azidomethyl)pyridin-3-yl]amino]-3-oxopropyl]amino]-3-(4,4-dimethyl-2,6-dioxocyclohexylidene)propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B8106353.png)
